molecular formula C11H9F3O3 B8627758 Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B8627758
M. Wt: 246.18 g/mol
InChI Key: AVZXHDKMNFQRMY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to other trifluoromethyl-containing compounds. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3

InChI Key

AVZXHDKMNFQRMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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